molecular formula C19H20N2O3S2 B2676094 4-isopropoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 1795305-47-3

4-isopropoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No. B2676094
CAS RN: 1795305-47-3
M. Wt: 388.5
InChI Key: SDPRRKRRDCEHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as GSK-J4 and is a potent inhibitor of the histone demethylase KDM6B. The inhibition of KDM6B has been linked to various physiological and biochemical effects, making GSK-J4 a promising tool for studying epigenetic regulation.

Scientific Research Applications

Photodynamic Therapy Applications

The compound has been linked to the field of photodynamic therapy (PDT) for cancer treatment. In particular, research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown promising results. These compounds have been synthesized and characterized, showing useful properties as photosensitizers in PDT. Their high singlet oxygen quantum yield and good fluorescence properties make them potential candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition

Sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold have shown strong affinities towards isozymes I, II, and IV of carbonic anhydrase (CA). These compounds display significant in vitro inhibitory potency and water solubility, making them promising for therapeutic applications, including the reduction of intraocular pressure in glaucoma treatment (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002).

Anticancer and Carbonic Anhydrase Inhibition

A study on 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides has revealed their cytotoxic and carbonic anhydrase inhibitory effects. One compound, in particular, showed high tumor selectivity and potency selectivity expression values, indicating potential as a novel anticancer agent. These compounds have demonstrated good inhibition profiles on human CA IX and XII, suggesting their usefulness in developing treatments for conditions where CA inhibition is beneficial (Gul, Mete, Eren, Sakagami, Yamali, & Supuran, 2016).

properties

IUPAC Name

4-propan-2-yloxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-14(2)24-18-3-5-19(6-4-18)26(22,23)21-11-15-9-17(12-20-10-15)16-7-8-25-13-16/h3-10,12-14,21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPRRKRRDCEHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

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